7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl chloroformate followed by cyclization can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, to introduce the chlorine atom at the 7th position .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can further improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines, thiols, and selenols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and selenourea under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives with functional groups such as amino, thiol, and selenol groups .
Scientific Research Applications
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a CXCR3 antagonist, the compound binds to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine atom at the 7th position.
6,7,8,9-Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains additional hydrogen atoms, making it a saturated derivative.
2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a fluorine atom in addition to the chlorine atom.
Uniqueness
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets and enables the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
7-chloropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWKAFOEFCWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631508 | |
Record name | 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517895-69-1 | |
Record name | 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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